Arginine hexyldecyl phosphate

Description

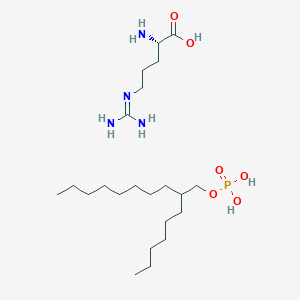

Structure

2D Structure

Properties

CAS No. |

111129-35-2 |

|---|---|

Molecular Formula |

C22H49N4O6P |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hexyldecyl dihydrogen phosphate |

InChI |

InChI=1S/C16H35O4P.C6H14N4O2/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)15-20-21(17,18)19;7-4(5(11)12)2-1-3-10-6(8)9/h16H,3-15H2,1-2H3,(H2,17,18,19);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |

InChI Key |

IQPVSJCZOBXLRX-VWMHFEHESA-N |

SMILES |

CCCCCCCCC(CCCCCC)COP(=O)(O)O.C(CC(C(=O)O)N)CN=C(N)N |

Isomeric SMILES |

CCCCCCCCC(CCCCCC)COP(=O)(O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)COP(=O)(O)O.C(CC(C(=O)O)N)CN=C(N)N |

Synonyms |

ARGININE HEXYLDECYL PHOSPHATE |

Origin of Product |

United States |

Synthesis and Derivatization Approaches for Arginine Hexyldecyl Phosphate

Methodologies for Monoalkyl Phosphate (B84403) Synthesis

The foundational step in producing Arginine Hexyldecyl Phosphate is the synthesis of its precursor, hexyldecyl phosphate. This process, known as phosphation, involves the reaction of an alcohol—in this case, 2-hexyldecanol—with a phosphorylating agent. Historically, the reaction of alcohols with agents like phosphoric anhydride (B1165640) (phosphorus pentoxide, P₂O₅) or polyphosphoric acid has been a common method for preparing phosphate esters. researchgate.netresearchgate.net However, the reaction between an alcohol and phosphorus pentoxide is often non-discreet, yielding a mixture of products that includes the desired monoalkyl acid phosphate, di-alkyl acid phosphate, and unreacted phosphoric acid. google.com

Several methods have been developed to synthesize monoalkyl phosphates. These can include the interaction of an alcohol with pyrophosphoric acid, or with phosphorus oxychloride followed by hydrolysis. mdpi.comorganic-chemistry.org The choice of method is often guided by the desired purity of the final product, the availability and cost of reagents, and the simplicity of the reaction conditions. mdpi.com

Achieving a high yield of the monoalkyl phosphate is a significant challenge, as the formation of dialkyl and trialkyl phosphates is a common side reaction. google.com The presence of these byproducts can be particularly problematic in applications requiring high-purity compounds. Consequently, considerable effort has been directed toward developing methods that favor the formation of mono-esters. researchgate.net

Several strategies are employed to enhance the purity of monoalkyl phosphates:

Use of Specific Reagents: The use of cyclic polyphosphoric acid has been shown to produce high-purity mono-alkyl phosphate with yields up to 98.6% under optimized conditions. researchgate.net Another approach involves using crystalline pyrophosphoric acid. researchgate.net

Control of Reaction Conditions: The ratio of reactants, reaction temperature, and reaction time are critical factors. For instance, a study on the synthesis of high-purity mono-alkyl phosphate using cyclic polyphosphoric acid identified optimal conditions as a specific mass ratio of reagents at 115°C for 8 hours. researchgate.net Commercial processes using 115% polyphosphoric acid have been developed, but they can produce a significant amount of phosphoric acid as a byproduct, necessitating purification steps. google.com

Post-Synthesis Purification: To isolate the monoalkyl phosphate from byproducts, various purification techniques are used. These can include separating the product from inorganic acids through aqueous extractions and removing unreacted alcohol via vacuum distillation. google.com A process involving neutralization followed by liquid-liquid extraction with a solvent system (like n-hexane, isopropanol, and water) can effectively separate the monoalkyl phosphate salt from unreacted alcohol and other impurities. google.com

| Method | Phosphorylating Agent | Key Parameters | Reported Outcome | Reference |

| Cyclic Polyphosphoric Acid Method | Cyclic Polyphosphoric Acid | Mass ratio of reagents, Temperature: 115°C, Time: 8 h | 98.6 wt% Mono-alkyl phosphate (MAP) yield | researchgate.net |

| Polyphosphoric Acid (115%) | Polyphosphoric Acid | Stoichiometric excess of PPA required for high conversion | High monoalkyl phosphate content, but also high phosphoric acid byproduct | google.com |

| Phosphorus Pentoxide with Additives | P₂O₅, Tetrasodium Pyrophosphate, H₂O₂ | Sequential addition of reagents | Yields product with over 80 wt% monoalkyl acid phosphate | google.com |

| Pyrophosphoric Acid Method | Pyrophosphoric Acid | Reaction at temperatures not exceeding 100°C | Direct preparation of pure monoalkyl phosphates, separation of byproducts required | google.com |

Neutralization Strategies with Basic Amino Acids

Once the hexyldecyl phosphate has been synthesized, it exists as an acidic compound. The second major step is to neutralize this acidic phosphate with a basic compound to form a salt. google.com While various bases like sodium hydroxide, potassium hydroxide, or triethanolamine (B1662121) can be used, neutralization with basic amino acids such as L-arginine offers unique properties to the final product. google.comnih.gov

L-arginine is an amino acid characterized by its guanidinium (B1211019) group, which is strongly basic and remains protonated under a wide range of pH conditions. quimidroga.comgoogle.com This makes it an effective agent for neutralizing acidic compounds like alkyl phosphates. The interaction involves the formation of a salt between the anionic phosphate head of the hexyldecyl phosphate and the cationic guanidinium group of arginine. nih.gov

This neutralization is more than a simple acid-base reaction; it creates a complex amphiphilic molecule with both cationic and anionic characteristics. ontosight.ai The use of L-arginine as the neutralizing agent is a key factor in the performance of the final compound. For example, in a study on the closely related monohexadecyl phosphate, neutralization with L-arginine resulted in the formation of a thermodynamically stable α-gel over wide concentration and temperature ranges. nih.gov This unique behavior was attributed to the relatively large volume of the arginine molecule, which relaxes the packing of the alkyl chains and prevents their crystallization. nih.gov The interaction between arginine and phosphate groups is a subject of significant interest in biochemistry, as it plays a key role in protein-phosphate binding. nih.govnih.govrsc.org

The molar ratio between the alkyl phosphate and L-arginine is a critical parameter in the neutralization process. The stoichiometry can influence the degree of neutralization, the pH of the final solution, and the physical characteristics of the resulting product.

Different stoichiometric ratios have been explored in related systems. For example, a patent for producing high-purity phosphoric ester salts describes using triethanolamine at a 1.5:1 molar ratio to monohexadecyl phosphate. google.com In another study investigating the effect of alkyl phosphate arginine salts on hydroxyapatite (B223615) particles, a mixing ratio of 3 moles of arginine per mole of alkyl phosphate was used to ensure the alkyl phosphates were fully ionized as an arginine salt. researchgate.net The precise stoichiometry for producing this compound would be tailored to achieve the desired properties of the final formulation.

| System | Base | Molar Ratio (Base:Acid) | Purpose / Observation | Reference |

| Monohexadecyl Phosphate | Triethanolamine | 1.5 : 1 | Purification via extraction | google.com |

| Lauryl, Myristyl, Cetyl Phosphate | L-Arginine | 3 : 1 | To ensure complete ionization as an arginine salt for experimental study | researchgate.net |

| Monododecyl Phosphate | Triethanolamine | 2 : 1 | Purification via extraction | google.com |

Structural Modifications and Analogues

The properties of arginine alkyl phosphates can be tuned by modifying the structure of the hydrophobic alkyl chain. The length and branching of this chain are determining factors for the compound's physical and chemical behavior.

A key structural analogue to hexyldecyl phosphate is hexadecyl phosphate (also known as cetyl phosphate). ontosight.ai Both molecules contain 16 carbon atoms in their alkyl chains, but their structures are fundamentally different. This difference in structure has significant implications for the final arginine salt.

Hexadecyl Phosphate: This compound features a linear, unbranched 16-carbon chain (n-hexadecyl). ontosight.ai The linear chains of anionic surfactants like this tend to pack closely together, leading to crystallization into a coagel phase at lower temperatures. nih.gov

Hexyldecyl Phosphate: This compound is derived from 2-hexyldecanol, meaning its 16-carbon chain is branched. cosmileeurope.eunih.gov The presence of this branching disrupts the ability of the alkyl chains to pack in a highly ordered, crystalline manner.

This structural difference is crucial when these phosphates are neutralized with L-arginine. A study on monohexadecyl phosphate (C16MP) and L-arginine found that the bulky arginine head group helped to prevent the crystallization of the straight alkyl chains, allowing for the formation of a stable α-gel. nih.gov It can be inferred that the inherent branching of the hexyldecyl chain would further enhance this effect, creating even greater disruption in chain packing and potentially leading to different, and possibly more stable, formulations compared to its straight-chain counterpart.

| Feature | Hexadecyl Phosphate | Hexyldecyl Phosphate | Implication for Arginine Salt |

| Alkyl Chain Structure | Linear (n-C16) | Branched (2-hexyl-C10) | Branching disrupts intermolecular packing. |

| Source Alcohol | 1-Hexadecanol (Cetyl alcohol) | 2-Hexyldecanol | Different starting material for synthesis. |

| Packing Ability | High; prone to crystallization | Low; resists ordered packing | The branched chain of hexyldecyl phosphate likely enhances the gel stability observed with the arginine salt of the linear chain. nih.gov |

Branched Alkyl Phosphate Derivatives

The synthesis of arginine-based surfactants incorporating branched alkyl chains has been a subject of interest to create novel compounds with unique physicochemical properties. The branching in the hydrophobic tail can influence the packing of the surfactant molecules, potentially altering characteristics such as their critical micelle concentration (CMC) and their efficacy as emulsifiers or conditioning agents. This compound is a key example of this class, where the hydrophobic portion is a branched 2-hexyldecyl group.

The general approach to synthesizing these derivatives involves the reaction of a branched-chain alkyl phosphate with L-arginine. This process typically involves the neutralization of the acidic phosphate group of the alkyl phosphate with the basic guanidinium group of arginine, forming a stable salt. This straightforward acid-base reaction allows for the combination of a variety of branched alkyl phosphates with arginine to produce a range of derivatives.

A common method for preparing the precursor, the branched-chain alkyl phosphate, is through the phosphatization of a branched-chain alcohol. For instance, 2-hexyldecanol can be reacted with a phosphorylating agent like phosphorus oxychloride or polyphosphoric acid to yield 2-hexyldecyl phosphate. This intermediate is then neutralized with L-arginine in an aqueous medium to produce this compound.

Research into arginine-based surfactants has explored various hydrophobic tails, including both linear and branched structures. While much of the literature focuses on linear N-acyl or ester derivatives of arginine, the principles of surfactant design suggest that modifying the alkyl chain architecture is a key strategy for tuning performance. For example, patents have described compositions containing phosphate ester surfactants with branched-chain alkyl groups that are neutralized by basic amino acids, including arginine, for use in personal care products. google.com

Furthermore, studies on other types of arginine-based surfactants, such as gemini (B1671429) surfactants, have also incorporated branched fatty acid residues. nih.gov These investigations demonstrate the chemical feasibility and interest in creating arginine surfactants with non-linear hydrophobic moieties to modulate their biological and physicochemical properties. nih.gov While detailed comparative studies across a wide range of branched alkyl phosphate derivatives of arginine are not extensively documented in publicly available literature, the synthesis of arginine-decyltetradecanoate, a branched-chain ester, indicates that sterically hindered alcohols can be successfully conjugated to arginine.

The primary example of this category remains this compound, which is valued in the cosmetics industry for its emulsifying and skin-conditioning properties. nih.gov Its synthesis from 2-hexyldecanol, a Guerbet alcohol, provides a template for creating other derivatives from similar branched-chain alcohols.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hexyldecyl dihydrogen phosphate | nih.gov |

| Molecular Formula | C22H49N4O6P | nih.gov |

| Molecular Weight | 496.6 g/mol | nih.gov |

| CAS Number | 111129-35-2 | nih.gov |

| Common Functions | Surfactant, Cleansing Agent, Skin Conditioning Agent |

Interactive Data Table: Potential Branched Alkyl Groups for Derivatization

| Branched Alkyl Group | Corresponding Alcohol | Potential Derivative Name |

| 2-hexyldecyl | 2-hexyldecanol | This compound |

| 2-octyldodecyl | 2-octyldodecanol | Arginine octyldodecyl phosphate |

| 2-decyltetradecyl | 2-decyltetradecanol | Arginine decyltetradecyl phosphate |

| 2-butyloctyl | 2-butyloctanol | Arginine butyloctyl phosphate |

Molecular Self Assembly and Phase Behavior of Arginine Hexyldecyl Phosphate Systems

Formation of Thermodynamically Stable Supramolecular Structures

Arginine hexyldecyl phosphate (B84403) is known to form thermodynamically stable supramolecular structures, which are complex assemblies of molecules held together by non-covalent bonds. elsevierpure.com These structures are significant in various applications due to their organized nature. google.com

Lamellar Liquid Crystalline Phases (Lα Phase)

Arginine hexyldecyl phosphate readily forms a lamellar liquid crystalline phase (Lα phase) in water. hyomen.org This phase consists of bilayers of the molecule, where the hydrophobic hexyldecyl chains are oriented inward, away from the water, and the hydrophilic arginine phosphate heads are in contact with the water. wikipedia.org This arrangement creates sheet-like structures separated by layers of the aqueous solvent. wikipedia.org The formation of this Lα phase is a key characteristic of this surfactant, particularly in aqueous systems. hyomen.org

The structure of the lamellar phase can be observed using techniques like transmission electron microscopy (TEM), where it appears as parallel dark lines representing the polar headgroups, separated by a lighter region of the hydrophobic tails. wikipedia.org The stability and formation of these lamellar structures are influenced by the balance between the hydrophilic and hydrophobic portions of the molecule. elsevierpure.com

A study on the phase diagram of the L-arginine hexyldecyl phosphate/water system revealed that a significant portion is occupied by the lamellar liquid crystalline phase. hyomen.org This phase is maintained as a dispersion of concentric lamellae even in dilute systems. hyomen.org

α-Gel Structures

In addition to the liquid crystalline phase, this compound can form α-gel structures. hyomen.orgmdpi.com An α-gel is a specific type of lamellar structure where the alkyl chains of the amphiphilic molecules are arranged in a hexagonal pattern within the bilayers, existing below the gel-liquid crystal phase transition temperature. mdpi.com

The use of L-arginine as the counterion to the phosphate group is crucial for the stabilization of these α-gels. hyomen.org The bulky nature of the arginine molecule helps to prevent the close packing and crystallization of the alkyl chains, which would otherwise lead to a more ordered and less stable structure. elsevierpure.comhyomen.org Furthermore, the three functional groups of arginine contribute to electrostatic interactions between adjacent molecules, further promoting the formation of these stable gel structures. hyomen.org

Research on monohexadecyl phosphate neutralized by L-arginine (a similar compound) demonstrated the formation of a thermodynamically stable α-gel that did not transform into a more crystalline coagel state for at least a year. elsevierpure.comnih.gov This highlights the unique ability of the arginine counterion to stabilize the α-gel phase. elsevierpure.com

Coagel-Gel and Gel-Liquid Crystal Phase Transitions

The transition between different phases, such as from a coagel to a gel and from a gel to a liquid crystal, is a key aspect of the behavior of this compound systems. When a coagel, which is a more crystalline and less hydrated state, is heated, it can transition to a liquid crystal phase. hyomen.org This transition involves the melting of the hydrophobic chains and is detectable by methods like differential scanning calorimetry (DSC) as a significant endothermic peak. hyomen.org

Conversely, when a liquid crystal is cooled below its transition temperature, it may release the water held between the layers and separate into hydrated crystals and water. hyomen.org However, in some cases, a translucent gel state, known as an α-gel, may form and retain the interlayer water. hyomen.org The transition from the gel to the liquid crystal phase is a reversible process. nih.gov The stability of the α-gel, particularly in systems with L-arginine, means that it can exist for extended periods without converting to the coagel state. elsevierpure.comnih.gov

Influence of Solvent Systems on Self-Assembly

The solvent environment plays a critical role in the self-assembly of this compound, influencing the types of structures that are formed.

Aqueous Dispersions

In aqueous dispersions, this compound readily forms self-assembled structures like α-gels and lamellar liquid crystals. google.com The interaction with water is fundamental to the formation of these phases. The hydrophilic arginine phosphate headgroups interact favorably with water, while the hydrophobic tails are driven to aggregate together, leading to the formation of bilayers. wikipedia.org

The phase diagram of the L-arginine hexyldecyl phosphate/water system shows that the lamellar liquid crystalline phase is predominant over a wide range of concentrations. hyomen.org The ability of the L-arginine salt of monoalkyl phosphates to form stable α-gels in water is a notable characteristic. hyomen.org

Role of Polyols (e.g., Glycerol) in Liquid Crystal Systems

The addition of polyols, such as glycerol (B35011), to the aqueous system can significantly influence the self-assembly and properties of the resulting structures. hyomen.orgresearchgate.net When a portion of the water in the liquid crystal system is replaced with a polyol like glycerol, the oil phase in an emulsion can be more easily dispersed and retained within the liquid crystal phase. hyomen.org

Glycerol interacts with the hydrophilic moiety of the surfactant molecule, strengthening the bilayer membrane. researchgate.net This enhanced rigidity of the bilayers promotes the oil-retaining ability of the liquid crystal, which is beneficial in applications like emulsification. researchgate.net The interaction between the surfactant and glycerol is thought to promote hydrogen bonding, which enhances the strength of the liquid crystal membrane. researchgate.net This leads to the formation of stable oil-in-liquid crystal (O/LC) emulsions. researchgate.net

A pseudo-ternary phase diagram of an L-arginine hexyldecyl phosphate/glycerol/water/oil system demonstrates that emulsification can start from a one-phase liquid crystal region. hyomen.orgresearchgate.net The ability to form these stable structures in the presence of glycerol makes this system versatile for a wide variety of oils. researchgate.net

Ternary and Quaternary Phase Diagrams

The phase behavior of this compound in multi-component systems is crucial for its application in formulations. Ternary and quaternary phase diagrams provide a map of the different phases formed at various compositions of the components, typically surfactant, oil, water, and sometimes a co-surfactant or a polyol like glycerol.

In a ternary system composed of β-branched L-arginine hexyldecyl phosphate (R6R10MP-1Arg), glycerol, and water, a lamellar liquid crystal (LC) phase is formed. researchgate.net The addition of an oil phase to this system leads to the formation of a two-phase system, LC + O (oil-in-liquid crystal), which can then be further diluted with water to produce an oil-in-water (O/W) emulsion. researchgate.net This process, known as liquid crystal emulsification, is facilitated by the ability of the surfactant to form a stable lamellar phase that can incorporate and stabilize oil droplets. researchgate.net

The stability and type of the resulting emulsion are highly dependent on the interactions between the components. For instance, glycerol has been shown to interact with the hydrophilic moiety of the this compound molecule, strengthening the bilayer membrane and enhancing its oil-retaining capacity. researchgate.net This highlights the importance of the co-solvent in modulating the phase behavior and the properties of the final formulation.

Quaternary phase diagrams, which involve four components, offer a more comprehensive understanding of these complex systems. While specific quaternary phase diagrams for this compound are not extensively detailed in the provided search results, the principles of their construction and interpretation are well-established in surfactant science. rsc.orgnih.gov These diagrams would illustrate the regions of existence for various phases, including microemulsions, liquid crystals, and multi-phase regions, as a function of the concentration of all four components. The formation of stable emulsions and gels is often found in specific regions of these phase diagrams, where the molecular self-assembly leads to highly organized structures. hyomen.org

Molecular Interactions Governing Self-Assembly

The self-assembly of this compound into various ordered structures like micelles, vesicles, and liquid crystals is dictated by a delicate balance of molecular interactions.

Role of L-Arginine Residue as a Bulky Counterion

The L-arginine residue plays a pivotal role in the self-assembly process, acting as a bulky counterion to the phosphate group. researchgate.netnih.govelsevierpure.com This bulkiness is a key factor in preventing the close packing of the alkyl chains of the hexyldecyl phosphate, thereby inhibiting crystallization into a more ordered and less desirable coagel phase. nih.govelsevierpure.com The large volume of the arginine headgroup leads to a relaxation of the alkyl chains, favoring the formation of more fluid and stable structures like the α-gel phase. nih.govelsevierpure.com This α-gel is a thermodynamically stable state characterized by a lamellar long-range order where the alkyl chains are aligned in a hexagonal structure within each layer. researchgate.netresearchgate.net The stability of this phase is remarkable, as it can persist for at least a year without transforming into a coagel. nih.govelsevierpure.com

The balance between the hydrophilic volume of the arginine headgroup and the hydrophobic volume of the alkyl tail is a critical determinant of the resulting self-assembled structure. nih.govelsevierpure.com This principle is fundamental to understanding the formation of stable α-gels and other liquid crystalline phases in aqueous systems of this compound.

Intermolecular Interactions and Zwitterion Formation

The L-arginine residue, with its amino and carboxyl groups, can exist in a zwitterionic form where both positive and negative charges are present on the same molecule. researchgate.netrsc.org This zwitterionic nature contributes significantly to the strong intermolecular interactions between neighboring surfactant molecules. researchgate.net The electrostatic interactions between the charged groups of adjacent molecules play a crucial role in the stabilization of the self-assembled structures. hyomen.org

While arginine in the gas phase is more stable in its neutral form, complexation with anions can induce the formation of the zwitterionic structure. whiterose.ac.uk In the context of this compound, the phosphate group itself acts as an anionic component, likely promoting the zwitterionic state of the arginine moiety. ontosight.ai This intramolecular charge pairing, combined with intermolecular electrostatic interactions, is a driving force for the formation of organized assemblies. hyomen.orgresearchgate.net

Hydrogen Bonding and Water Content in Bilayer Stabilization

Molecular dynamics simulations have shown that the arginine guanidinium (B1211019) group can form persistent hydrogen bonds with lipid phosphate groups and water. nih.gov This interaction can even lead to the penetration of water and lipid phosphate groups into the hydrocarbon core of the bilayer, a phenomenon that is crucial for the insertion of arginine-containing peptides into cell membranes. nih.gov In the context of this compound systems, this hydrogen bonding network, in conjunction with the hydration of the polar headgroups, is essential for maintaining the integrity and stability of the lamellar liquid crystal and α-gel phases. researchgate.netresearchgate.net The interaction between the surfactant and polyols like glycerol can further enhance this hydrogen bonding network, leading to a stronger liquid crystal membrane. researchgate.net

Dynamics of Molecular Organization

The self-assembled structures of this compound are not static but exhibit dynamic behavior, particularly within the liquid crystal phases.

Dynamic Behavior within Liquid Crystal Phases

Liquid crystals, by their nature, combine the molecular order of crystals with the fluidity of liquids. rsc.org In the lamellar liquid crystal phase of this compound, the surfactant molecules are arranged in layers, but within these layers, they possess a significant degree of motional freedom. psu.edu This dynamic behavior is crucial for the functionality of these systems, for example, in their ability to encapsulate and release active ingredients.

Spontaneous Swelling Phenomena

A noteworthy characteristic of arginine mono-alkyl phosphate systems, including this compound, is their capacity for spontaneous swelling in aqueous environments. This phenomenon leads to the formation of a highly ordered and thermodynamically stable gel phase, often referred to as an α-gel, without the necessity for thermal or mechanical energy input. ontosight.ai

Detailed studies on monohexadecyl phosphate neutralized by L-arginine (C16MP-Arg), a compound structurally analogous to this compound, have provided significant insights into this behavior. Research has demonstrated that these systems can form an α-gel across extensive concentration and temperature ranges. elsevierpure.comnih.gov This α-gel structure is remarkably stable, showing no transformation into a coagel state for at least one year at room temperature (25°C), which is below the phase transition temperature for forming liquid crystals. elsevierpure.comnih.gov This stability is a unique attribute among anionic surfactant systems. nih.gov

The primary driver for this spontaneous swelling and stable α-gel formation is attributed to the molecular architecture of the compound. The L-arginine molecule, serving as the counterion to the phosphate group, is notably bulky. elsevierpure.comhyomen.org This steric hindrance provided by the arginine residue is thought to relax the packing of the C16 alkyl chains, thereby preventing their crystallization and precipitation into more condensed β- or γ-crystal forms. elsevierpure.comhyomen.org

Furthermore, the molecular interactions between adjacent molecules are strengthened by the zwitterionic nature of the arginine residue, which possesses dissociated amino and carboxyl groups. hyomen.org The strong basicity of the guanidyl group on arginine leads to a close association with the anionic phosphate group. hyomen.org These combined electrostatic interactions and the prevention of alkyl chain crystallization facilitate the formation of extensive molecular assemblies that readily swell in the presence of water to form the gel phase. hyomen.org

Investigations using small/wide-angle X-ray scattering (SWAXS) have confirmed that the resulting α-gel possesses a lamellar long-range order. core.ac.uk Within this structure, the alkyl chains of the monoalkyl phosphate are aligned in a hexagonal arrangement in each layer. core.ac.uk The swelling behavior is directly correlated with water concentration, where an increase in water content leads to a greater separation between the lamellar bilayers, as evidenced by an increase in the d-spacing. core.ac.uk

The following table presents data derived from SWAXS measurements, illustrating the effect of water concentration on the lamellar d-spacing of the C16MP-Arg α-gel system.

| Water Concentration (wt%) | Lamellar d-spacing (nm) |

| 30 | ~4.5 |

| 40 | ~5.0 |

| 50 | ~5.5 |

| 60 | ~6.0 |

| 70 | ~6.5 |

| 80 | ~7.0 |

| 90 | ~7.5 |

Data derived from graphical representations in referenced research. core.ac.uk

This capacity for spontaneous swelling and the formation of a stable, highly hydrated lamellar gel network are pivotal to the functional properties of this compound in various applications.

Mechanistic Studies of Emulsification and Stabilization Mediated by Arginine Hexyldecyl Phosphate

Principles of Liquid Crystal Emulsification (LC Emulsification)

Liquid crystal (LC) emulsification is a method that leverages a surfactant's ability to form a lamellar liquid crystal (Lα) phase to produce stable emulsions. researchgate.netsemanticscholar.org The key to this process is the selection of a suitable surfactant, like arginine hexyldecyl phosphate (B84403), which preferentially forms these Lα structures. researchgate.netimcd.at The emulsification process generally involves two main steps that correspond to specific pathways on a ternary phase diagram. researchgate.netsemanticscholar.org This method is distinct from conventional emulsification where surfactants are simply dissolved in the water or oil phase. hyomen.org Instead, it uses the liquid crystalline phase itself as a structured vehicle to disperse the oil.

The initial step in LC emulsification involves the creation of a lamellar liquid crystal phase. researchgate.net This is typically achieved by preparing a premixture of the arginine hexyldecyl phosphate surfactant with water and a polyol, such as glycerol (B35011). researchgate.netresearchgate.net This mixture self-assembles into an Lα phase, which consists of stacked bilayers of the surfactant molecules. semanticscholar.org

Once the lamellar liquid crystal is formed, the oil phase is added and dispersed within this structure through agitation. researchgate.netsemanticscholar.org This results in the formation of a gel-like intermediate known as an oil-in-liquid crystal (O/LC) emulsion. hyomen.orgresearchgate.net In this state, the oil is incorporated into the liquid crystalline phase, forming a two-phase system designated as LC+O (or O/LC). researchgate.net

The final step is the dilution of the O/LC intermediate with water. researchgate.netsemanticscholar.org As water is introduced into the system, it transforms the gel-like O/LC emulsion into a fine oil-in-water (O/W) emulsion. researchgate.netresearchgate.net The resulting emulsion is a three-phase system where individual oil droplets are enveloped by a layer of the liquid crystalline phase, which is then dispersed in the continuous aqueous phase. researchgate.netresearchgate.net This process allows for the creation of fine emulsions, including nanoemulsions with a translucent appearance. hyomen.org

| Step | Process | Resulting System |

| 1 | A premixture of this compound, a polyol (e.g., glycerol), and water is prepared. Oil is then added and dispersed into this lamellar liquid crystal phase. | Oil-in-Liquid Crystal (O/LC) intermediate researchgate.net |

| 2 | The O/LC intermediate is diluted with additional water. | Oil-in-Water (O/W) emulsion researchgate.net |

Role of Lamellar Structures in Emulsion Stabilization

The remarkable stability of emulsions created via this method is attributed to the presence and properties of the lamellar liquid crystal structures. researchgate.net These structures act as a stabilizing "third phase," physically separating the oil droplets and preventing the system from breaking down. semanticscholar.org

The primary mechanism for stabilization is the physical prevention of droplet coalescence. semanticscholar.org In the final O/W emulsion, each oil droplet is surrounded by a protective sheath of the lamellar liquid crystal phase. researchgate.netresearchgate.net This layer acts as a mechanical barrier, physically hindering the oil droplets from coming into direct contact and merging. semanticscholar.org This stabilization mechanism is highly effective and contributes to the excellent long-term stability of the emulsion. hyomen.org

The ability of the lamellar liquid crystal phase to effectively retain oil is crucial to the emulsification process. Research indicates that certain components of the system, particularly polyols like glycerol, play a significant role. researchgate.netresearchgate.net Glycerol interacts with the hydrophilic moiety of the this compound molecule, strengthening the bilayer membrane of the liquid crystal. researchgate.netresearchgate.net This reinforcement of the membrane structure enhances its ability to hold and contain the oil phase. researchgate.net The liquid crystal phase is observed to hardly interact with the oil, existing as an independent phase, which allows this method to be effective for a wide variety of oil types. researchgate.net

Influence of Molecular Assembly on Dispersed Systems

The self-assembly of this compound into lamellar structures is fundamental to its performance in dispersed systems. The L-arginine counterion contributes significantly to the stability of the molecular assembly by enabling electrostatic interactions between adjacent molecules and providing bulkiness that suppresses undesirable crystallization. hyomen.org

This liquid crystal emulsification technique is versatile and can be used with a wide range of oils, including those with different polarities and chemical structures. hyomen.org

| Oil Type | Examples |

| Hydrocarbons | Squalane (B1681988) researchgate.netresearchgate.net |

| Triglycerides | Ester oils hyomen.org |

| Silicone Oils | Dimethylpolysiloxane researchgate.netresearchgate.net |

| Fluorinated Oils | Perfluoropolyethers researchgate.netresearchgate.net |

The stability and unique properties of the resulting multiphase emulsions are a direct consequence of the molecular assembly of the surfactant. researchgate.net The liquid crystal exists as a distinct phase, independent of the oil and water, which is a key factor in its broad applicability and the stability of the final formulation. researchgate.net This allows for the creation of unique formulations, from soft gels to fine emulsions, by leveraging the organized structures formed by this compound. hyomen.org

Formation of Multilamellar Emulsions

Multilamellar emulsions are complex, structured systems where droplets of the dispersed phase are surrounded by multiple concentric layers of a liquid crystalline phase. The formation of these emulsions using this compound is a sophisticated process that leverages the surfactant's ability to form lamellar liquid crystals (LC).

The process, often referred to as liquid crystal emulsification, typically involves a two-step procedure. researchgate.net Initially, a lamellar liquid crystalline phase is formed by mixing this compound with water and, in some cases, a polyol like glycerol. researchgate.net This LC phase serves as the continuous medium into which the oil phase is then dispersed, forming an oil-in-liquid crystal (O/LC) emulsion. researchgate.net This initial dispersion is often a gel-like, highly viscous substance. The final multilamellar emulsion is then produced by carefully diluting the O/LC emulsion with water. researchgate.net This process results in fine oil droplets, each encapsulated by multiple layers of the liquid crystalline phase, dispersed in the aqueous continuous phase.

The stability and properties of these emulsions are significantly influenced by the molecular interactions within the liquid crystalline layers. The presence of L-arginine as the counterion to the phosphate group plays a crucial role. The three functional groups of arginine contribute to electrostatic interactions between adjacent surfactant molecules, strengthening the bilayer membrane. hyomen.org This enhanced stability of the lamellar structure allows for the effective encapsulation of a wide variety of oils, including non-polar oils like squalane and even silicone oils. researchgate.net

The composition of the system, particularly the ratio of surfactant, water, oil, and any co-surfactants or stabilizers, is critical in determining the final properties of the multilamellar emulsion. For instance, the inclusion of glycerol has been shown to interact with the hydrophilic head groups of the surfactant, reinforcing the bilayer membrane and improving its oil-retaining capacity. researchgate.net The resulting emulsions exhibit excellent stability against coalescence and creaming due to the robust, structured interfacial layers.

Below is an interactive data table illustrating the components and their roles in the formation of a representative multilamellar emulsion system stabilized by a branched-chain L-arginine hexyldecyl phosphate derivative.

| Component | Role in Formulation | Key Interactions |

| L-Arginine Hexyldecyl Phosphate | Primary Emulsifier | Forms lamellar liquid crystalline phase; provides electrostatic stabilization. |

| Water | Continuous Phase | Hydrates the hydrophilic head groups of the surfactant. |

| Oil (e.g., Squalane) | Dispersed Phase | Encapsulated within the multilamellar vesicles. |

| Glycerol | Stabilizer | Strengthens the bilayer membrane through hydrogen bonding with surfactant head groups. |

Rheological Behavior of Self-Assembled Gels

This compound, and its longer-chain analogs like L-arginine hexadecyl phosphate, are known to form stable gel structures in aqueous solutions, often referred to as α-gels. researchgate.net These gels are formed by the self-assembly of the surfactant molecules into a lamellar structure where the alkyl chains are arranged in a hexagonal packing. researchgate.net A significant characteristic of these α-gels is their ability to form spontaneously at room temperature without the need for heating and to remain stable for extended periods. researchgate.net

The rheological properties of these self-assembled gels are a direct consequence of their underlying microstructure. These gels typically exhibit shear-thinning behavior, meaning their viscosity decreases as the applied shear rate increases. nih.gov This property is advantageous in many applications, as the gel can be easily spread or pumped while maintaining a high viscosity at rest.

The viscoelastic nature of these gels can be characterized by the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component of the gel, indicating its ability to store deformational energy, while the loss modulus represents the viscous component, indicating the energy dissipated as heat. In these α-gels, the storage modulus is typically higher than the loss modulus over a wide range of frequencies, confirming their solid-like, elastic behavior at small deformations. acs.org

The rheological properties of these gels can be influenced by various factors, including the concentration of the surfactant, the presence of electrolytes, and the addition of other components like long-chain alcohols. For example, studies on similar amino acid-based surfactant gels have shown that the addition of an inorganic salt like sodium chloride can significantly impact the viscosity. nih.govacs.org Initially, an increase in salt concentration can lead to a decrease in viscosity due to the screening of electrostatic repulsion between the lamellar bilayers, which increases the amount of "excess water" between the gel domains. nih.govacs.org However, at higher salt concentrations, the viscosity may increase again due to enhanced domain-to-domain interactions. nih.govacs.org

The following interactive data table presents representative rheological data for an α-gel formed by an amino acid-based surfactant system, illustrating the influence of salt concentration on its viscoelastic properties.

| NaCl Concentration (mmol dm⁻³) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Viscosity at low shear (Pa·s) |

| 0 | ~1000 | ~100 | High |

| 200 | ~500 | ~50 | Decreased |

| 500 | ~1200 | ~150 | Increased |

| 1000 | ~1500 | ~200 | Further Increased |

This data demonstrates the tunable nature of the rheological properties of these self-assembled gels, which is a key attribute for their application in various formulated products. The ability to control the viscosity and viscoelasticity by adjusting the composition allows for the design of materials with specific textural and flow characteristics.

Advanced Characterization Methodologies for Arginine Hexyldecyl Phosphate Systems

Thermal Analysis Techniques

Thermal analysis is crucial for understanding the temperature-dependent behavior of arginine hexyldecyl phosphate (B84403) systems, particularly their phase transitions.

Differential Scanning Calorimetry (DSC) for Phase Transition Determination

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, including arginine hexyldecyl phosphate. tudelft.nlmdpi.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify phase transitions such as melting and crystallization. tudelft.nl

In the study of aqueous systems of monohexadecyl phosphate neutralized with L-arginine (C16MP-Arg), a compound closely related to this compound, DSC has been instrumental. nih.gov It was used to construct a phase diagram, revealing that the mixture can form a stable α-gel over a wide range of concentrations and temperatures. nih.gov This α-gel was found to be thermodynamically stable at 25°C, below the phase transition temperature for liquid crystals, and did not convert to a coagel state for at least a year. nih.gov The stability of this α-gel is a unique characteristic among anionic surfactant systems. nih.gov DSC measurements, in conjunction with other techniques, confirmed that this gel phase, which retains water, is stable down to 0°C at temperatures below the main transition temperature (Tc). researchgate.net

The principle behind power compensating DSC involves adjusting the power supplied to the sample and reference to maintain them at the same temperature during a controlled temperature program. tudelft.nl Endothermic or exothermic events in the sample, such as phase transitions, result in a change in the required power, which is recorded as a peak in the DSC thermogram. tudelft.nl

Structural Characterization Techniques

To comprehend the supramolecular architecture and molecular arrangement within this compound systems, a suite of structural characterization techniques is employed.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Architecture

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the nanoscale structure of materials, including the supramolecular assemblies of this compound. acs.orgarxiv.org It provides information on the size, shape, and arrangement of these larger-scale structures. acs.org

In the analysis of mono-L-arginine salt systems, SAXS has confirmed the presence of a lamellar long-range order in the gel phase. researchgate.net This indicates that the molecules self-assemble into well-defined layers. The combination of SAXS and DSC measurements was crucial in identifying the thermodynamically stable "α-gel" formed by highly purified mono hexadecyl phosphate with L-arginine. researchgate.net Studies on monohexadecyl phosphate neutralized by L-arginine (C16MP-Arg) also utilized SAXS, in combination with wide-angle X-ray scattering (SWAXS), to investigate its aqueous phase diagram and confirm the formation of the α-gel. nih.gov

Wide-Angle X-ray Diffraction for Alkyl Chain Alignment

Wide-Angle X-ray Diffraction (WAXD) provides information about the short-range order within a material, specifically the packing of alkyl chains in the case of this compound systems. researchgate.net

For monoalkyl phosphate neutralized with L-arginine, WAXD studies have shown that the alkyl chains are aligned in a hexagonal structure within each layer of the lamellar phase. researchgate.net This hexagonal packing is a key feature of the stable α-gel structure. researchgate.net The bulkiness of the L-arginine counter-ion is thought to relax the alkyl chains, preventing their crystallization and favoring this specific alignment. nih.gov A sharp single peak at a diffraction angle of around 21.5° (corresponding to a d-spacing of 4.1Å) in the WAXD pattern is characteristic of the α-gel, distinguishing it from the liquid crystalline state which shows a diffuse halo. hyomen.org

Polarized Light Microscopy for Liquid Crystalline Texture (e.g., Maltese Cross Structure)

Polarized Light Microscopy (PLM) is a valuable tool for visualizing the texture and identifying the presence of anisotropic structures, such as liquid crystals, in this compound systems. rsu.ac.th When viewed between crossed polarizers, liquid crystalline phases exhibit birefringence, resulting in characteristic textures.

One such characteristic texture is the "Maltese cross" pattern, which is indicative of a spherulitic or lamellar structure where the optic axes are arranged radially. rsu.ac.thnih.gov In the development of lotion formulations containing this compound, PLM was used to confirm the formation of a liquid crystal structure by identifying the Maltese cross texture. rsu.ac.th The appearance of these birefringent patterns under polarized light confirms the presence of an ordered, anisotropic phase. nih.govescholarship.org

Spectroscopic and Imaging Approaches

While the provided search results focus heavily on thermal and structural characterization, spectroscopic and imaging techniques are implicitly important for a full understanding of this compound systems. Techniques like Infrared (IR) and Raman spectroscopy can provide detailed information about the molecular vibrations and interactions between the arginine and hexyldecyl phosphate moieties. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the molecular structure and dynamics in solution. nih.gov Advanced imaging techniques beyond polarized light microscopy, such as Transmission Electron Microscopy (TEM), could offer direct visualization of the self-assembled nanostructures.

Electron Spin Resonance (ESR) for Dynamic Behavior Assessment

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for investigating materials with unpaired electrons. In the context of this compound systems, ESR is employed in conjunction with a spin-labeling method to assess the molecular dynamics and organization within the liquid crystalline structures. researchgate.netresearchgate.net This method involves introducing a stable paramagnetic molecule (a spin probe or label), typically a nitroxide-containing fatty acid, into the system. The resulting ESR spectrum is highly sensitive to the rotational motion and local environment of the spin label, providing detailed insights into the fluidity, order, and polarity of its surroundings.

Research on lamellar liquid crystals formed by the L-arginine hexyldecyl phosphate/water/glycerol (B35011) system has utilized ESR to elucidate the dynamic behavior of the constituent molecules. researchgate.netresearchgate.net In these studies, fatty acid spin labels are strategically used. By varying the position of the nitroxide radical group along the alkyl chain of the fatty acid, different depths of the surfactant bilayer membrane can be probed. hyomen.org

A key finding from these ESR analyses is the significant role of glycerol in modulating the properties of the liquid crystal membrane. The studies confirmed that glycerol primarily acts on the hydrophilic moiety of the this compound molecule. researchgate.net This interaction leads to a strengthening of the bilayer membrane. researchgate.net The mobility and orientation of the spin labels within the membrane are quantified using an "order parameter (S)". A higher order parameter indicates a more ordered and less mobile environment. ESR measurements have shown that the order parameter within the liquid crystal membrane changes with both the position of the spin label and the concentration of glycerol. hyomen.org

Table 1: Order Parameter (S) in this compound Liquid Crystals as a Function of Glycerol Content and Spin Label Position

Representative data illustrating the findings from ESR spin labeling studies, where 'n' denotes the carbon position of the nitroxide radical on the fatty acid spin label. A higher 'S' value signifies a more ordered, less fluid environment. Data is derived from published graphical representations. hyomen.org

| Spin Label Position (n) | Order Parameter (S) at 0% Glycerol | Order Parameter (S) at 20% Glycerol | Order Parameter (S) at 40% Glycerol |

|---|---|---|---|

| 5 | 0.68 | 0.72 | 0.75 |

| 7 | 0.60 | 0.64 | 0.67 |

| 10 | 0.45 | 0.48 | 0.50 |

| 12 | 0.30 | 0.32 | 0.34 |

Fluorescence Analysis for Liquid Crystal Dynamics

Fluorescence analysis is another critical technique used to probe the microstructural details of molecular assemblies like liquid crystals. This method utilizes fluorescent probe molecules, such as pyrene, whose emission spectra are sensitive to the polarity and viscosity of their immediate environment. By incorporating these probes into the this compound liquid crystal system, researchers can obtain information on the dynamics and local properties of the surfactant membranes. researchgate.nethyomen.org

Studies on the L-arginine hexyldecyl phosphate/water/glycerol system have employed fluorescence analysis to determine the dynamic characteristics of the liquid crystal molecules. researchgate.netresearchgate.net The technique is particularly effective for analyzing the local viscosity within the liquid crystal membrane. hyomen.org The findings from fluorescence studies corroborate and complement the results from ESR, confirming that glycerol interacts with the hydrophilic portion of the surfactant. researchgate.net

This interaction at the hydrophilic interface leads to a more robust and strengthened bilayer membrane. researchgate.net The practical consequence of this membrane reinforcement is an enhanced oil-retaining capability in emulsions formed using this liquid crystal system. researchgate.net The combination of fluorescence and ESR analyses provides a comprehensive picture of the molecular dynamics, confirming that the unique stability and emulsification properties of this system are due to the independence of the liquid crystal membrane as a distinct phase that does not readily interact with oil or water phases. researchgate.nethyomen.org

Table 2: Summary of Fluorescence Analysis Findings in this compound Liquid Crystals

This table summarizes the qualitative relationship between glycerol content and the properties of the liquid crystal membrane as determined by fluorescence probe analysis. researchgate.nethyomen.org

| Glycerol Content | Observed Effect on Local Membrane Viscosity | Inferred Impact on Bilayer Membrane | Resulting Emulsion Property |

|---|---|---|---|

| Increasing | Increases | Strengthened and more rigid | Promoted oil-retaining ability |

| Decreasing | Decreases | More fluid and less rigid | Reduced oil-retaining ability |

Advanced Research Applications of Arginine Hexyldecyl Phosphate Mechanistic/formulation Focus

Development of Stable Soft Gel Formulations

Research into the aqueous phase behavior of monoalkyl phosphates neutralized with L-arginine, such as monohexadecyl phosphate-arginine (C16MP-Arg), has revealed a remarkable capacity for forming α-gels. bohrium.comnih.gov These gels exhibit exceptional thermodynamic stability across a wide range of concentrations and temperatures. bohrium.comnih.gov

A key finding is that the α-gel structure is thermodynamically stable at 25°C and does not transition to a coagel state for at least one year, a unique characteristic among anionic surfactant systems. bohrium.comnih.gov This long-term stability is attributed to the molecular architecture of the compound. The relatively large volume of the arginine headgroup effectively "relaxes" the alkyl chains of the phosphate (B84403), which prevents them from crystallizing. bohrium.comnih.gov This inhibition of crystallization is a critical factor in maintaining the stable gel structure. The formation of these stable α-gels occurs spontaneously when the highly purified hexadecyl phosphate neutralized with L-arginine is introduced to an aqueous system below its Krafft temperature, creating the gel without the need for heating or agitation. researchgate.net

| Property | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| Structural Form | α-Gel | Self-assembly of arginine-neutralized alkyl phosphate in an aqueous system. | bohrium.comnih.gov |

| Long-Term Stability | Thermodynamically stable for at least one year at 25°C. | Does not convert to a coagel phase, which is common in other anionic surfactant systems. | bohrium.comnih.gov |

| Stabilization Factor | Prevention of alkyl chain crystallization. | The large steric volume of the L-arginine headgroup relaxes the packing of the alkyl chains. | bohrium.comnih.gov |

Integration into Multiphase Emulsion Systems

Arginine hexyldecyl phosphate is a cornerstone component in the formation of stable multiphase emulsions through a technique known as liquid crystal emulsification. jst.go.jp In this method, a lamellar liquid crystal is formed using a system of L-arginine hexyldecyl phosphate, water, and glycerol (B35011). jst.go.jp This structured liquid crystalline phase can then act as a continuous phase to disperse a wide variety of immiscible oils. jst.go.jp

The versatility of this system is one of its most significant attributes, as it can effectively emulsify oils with diverse chemical properties, including hydrocarbons like squalane (B1681988), silicones such as polydimethylsiloxane, and fluorinated oils like perfluoropolyether. jst.go.jp The stabilization mechanism of these multiphase emulsions has been investigated using fluorescence analysis and electron spin resonance (ESR). jst.go.jp These studies have revealed two key characteristics:

Glycerol interacts with the hydrophilic moiety of the surfactant molecule, strengthening the bilayer membrane of the liquid crystal and thereby enhancing its ability to retain the oil phases. jst.go.jp

The liquid crystal phase, which shows minimal interaction with the dispersed oils, exists as an independent, structured phase within the emulsion, effectively compartmentalizing the different phases. jst.go.jp

This results in a complex but stable system containing multiple phases: water, the liquid crystal, and one or more immiscible oils. jst.go.jp

Exploration as a Carrier System in Controlled Release (Focus on Physical Stabilization)

The unique structure of the multiphase emulsions formed with this compound makes them promising candidates for controlled-release carrier systems, with a focus on physical stabilization. The lamellar liquid crystal phase acts as a structured matrix that physically entraps the dispersed oil droplets. jst.go.jp

The stability of this carrier system is derived from the inherent properties of the liquid crystal itself. As confirmed by spectroscopic methods, the liquid crystal phase maintains its integrity and acts as an independent domain within the emulsion. jst.go.jp It does not readily mix with or dissolve the oil phases it encapsulates. jst.go.jp This physical compartmentalization is crucial for a controlled-release mechanism, as the active ingredient would be sequestered within the oil droplets, which are themselves stabilized by the surrounding liquid crystalline matrix. The release of the active ingredient would then be governed by its diffusion through both the oil phase and the structured liquid crystal bilayer, allowing for a potentially sustained release profile.

Interaction with Other Formulation Components

The performance of this compound in a formulation is heavily influenced by its interactions with other components, such as rheology modifiers and fatty alcohols.

Anionic polymeric rheology modifiers, such as acrylic polymers (Carbomers), are frequently used in cosmetic and pharmaceutical formulations to increase viscosity and provide stability. mdpi.comresearchgate.net These polymers typically consist of a backbone of acrylic acid, which carries negative charges upon neutralization. researchgate.netresearchgate.net

The interaction between this compound and these anionic polymers is governed by strong electrostatic forces. The guanidinium (B1211019) group of the arginine headgroup possesses a delocalized positive charge and a high pKa, ensuring it remains protonated and cationic over a wide pH range. nih.gov This positive charge can form a strong electrostatic bond, sometimes described as having "covalent-like" stability, with anionic phosphate groups and, by extension, other anionic groups like the carboxylates on a polymer chain. nih.gov This powerful attraction leads to a compatibilization between the surfactant and the polymer, potentially forming a synergistic network that enhances the rheological properties and stability of the formulation.

| Interacting Component | Type of Interaction | Resulting Effect | Reference |

|---|---|---|---|

| Anionic Polymeric Rheology Modifiers (e.g., Carbomers) | Electrostatic attraction between the cationic arginine headgroup and the anionic polymer backbone. | Formation of a synergistic network, leading to enhanced viscosity and formulation stability. | mdpi.comresearchgate.netnih.gov |

| Fatty Alcohols (e.g., Behenyl Alcohol) | Incorporation into the lamellar bilayer of the α-gel structure. | Increased packing density and structural integrity of the gel network, enhancing stability. | researchgate.net |

Future Directions in Molecular Assembly Research

The unique self-assembling properties of this compound open up intriguing avenues for future research in molecular and supramolecular assembly. The arginine moiety itself is known to play a key role in directing the formation of complex structures. Studies have shown that molecular clusters of arginine can align to present hydrophobic surfaces, which can interact with other molecules to inhibit aggregation. researchgate.net Furthermore, arginine has been shown to induce the self-assembly of other molecules, such as protoporphyrin, into controlled nanostructures like fractals and flower-like morphologies. mdpi.com

Future research could focus on harnessing the specific and highly stable arginine-phosphate interaction as a molecular recognition motif. nih.gov By modifying the alkyl chain length, concentration, and environmental conditions, it may be possible to direct the self-assembly of this compound into novel, highly ordered supramolecular structures beyond simple lamellar gels. These could include nanotubes, vesicles, or other complex liquid crystalline phases with tailored properties for advanced applications in materials science and drug delivery.

Exploring Novel Self-Assembled Structures

This compound and its analogues, which are part of the larger family of amino acid-based surfactants, exhibit a remarkable capacity for self-assembly into a variety of ordered nanostructures in aqueous solutions. Research into these structures is driven by their potential applications in fields ranging from cosmetics to nanotechnology. A particularly noteworthy example is the self-assembly of mono-long-chain alkyl phosphates when neutralized with L-arginine.

One of the most well-documented self-assembled structures formed by an analogue, monohexadecyl phosphate neutralized with L-arginine (C16MP-Arg), is a thermodynamically stable α-gel. bohrium.comnih.gov Unlike typical anionic surfactant systems, this mixture can form an α-gel over wide concentration and temperature ranges without the need for a fatty alcohol co-surfactant. bohrium.comnih.gov This α-gel is composed of a lamellar structure of the surfactant and water. bohrium.com Studies utilizing differential scanning calorimetry (DSC) and small/wide-angle X-ray scattering (SWAXS) have confirmed the stability of this α-gel, which does not transition to a coagel state for at least a year at 25°C. nih.gov The formation of this stable structure is attributed to the balance between the hydrophilic and hydrophobic volumes of the molecule; the relatively large volume of the arginine headgroup relaxes the packing of the alkyl chains, preventing their crystallization. nih.gov

Beyond lamellar gels, other arginine-based lipids and surfactant-like peptides have been shown to form more complex, novel structures. For instance, certain surfactant-like peptides with arginine headgroups can self-assemble into nanotubes and nanovesicles with diameters ranging from 30 to 50 nm. pnas.org These structures often exhibit a helical twist. Cryogenic-transmission electron microscopy has revealed networks of open-ended nanotubes and associated vesicles, suggesting a dynamic process of assembly and disassembly. pnas.org Furthermore, dendritic lipopeptides containing arginine have been designed to self-assemble into virus-inspired nanovectors with an arginine-rich surface, showcasing the potential for creating highly functional biomimetic structures. rsc.org The specific morphology of these assemblies is highly dependent on the molecular structure of the surfactant, including the length of the alkyl chain and the nature of the polar headgroup. mdpi.com

Table 1: Self-Assembled Structures of Arginine-Based Surfactants

| Surfactant/Analogue | Self-Assembled Structure | Characterization Techniques | Key Findings |

|---|---|---|---|

| Monohexadecyl phosphate-L-arginine (C16MP-Arg) | α-Gel (Lamellar) | DSC, SWAXS | Thermodynamically stable over wide concentration and temperature ranges without a co-surfactant. bohrium.comnih.gov |

| Surfactant-like peptides (e.g., A6D, V6D) | Nanotubes, Nanovesicles | TEM, Dynamic Light Scattering | Formation of 30-50 nm diameter nanotubes and vesicles with helical twists. pnas.org |

| Arginine-rich surfactant-like peptides (R3L12) | Nanotubes | Small-Angle X-ray Scattering, Cryo-TEM | Peptides self-assemble into nanotubes that can interact with and disrupt lipid membranes. acs.org |

| Dendritic lipopeptides with Arginine | Nanovectors | Not specified in abstract | Virus-inspired mimics created for gene delivery applications. rsc.org |

Computational Modeling of this compound Interactions and Assembly

Computational modeling, particularly molecular dynamics (MD) simulations, provides powerful insights into the molecular-level interactions that govern the self-assembly of this compound and related surfactants. These simulations allow researchers to visualize and analyze the dynamic behavior of individual molecules and their collective organization into supramolecular structures.

MD simulations have been effectively used to study the interaction of arginine-based surfactants with model cell membranes, such as dipalmitoylphosphatidylcholine (DPPC) liposomes. researchgate.net These studies can elucidate how the surfactant molecules position themselves within a lipid bilayer, providing a rationale for their observed effects on membrane properties. The simulations highlight the importance of specific interactions, such as hydrogen bonding between the surfactant's arginine headgroup and the lipid's phosphate groups. researchgate.netnih.gov The guanidinium group of arginine is particularly significant, as it can form strong, bidentate hydrogen bonds with phosphate groups, an interaction that is considerably stronger than that of other cationic amino acids like lysine. scienceopen.com

Simulations also help in understanding the fundamental forces driving self-assembly in aqueous solution. For poly-L-arginine, all-atom MD modeling shows significant counterion condensation around the charged peptide, even at low ionic strengths. mdpi.com This modeling can determine key physicochemical parameters like molecular density and conformational properties, such as the end-to-end length of the molecule. mdpi.com For this compound, computational models would focus on the interplay between the electrostatic interactions of the charged arginine and phosphate groups and the hydrophobic interactions of the hexyldecyl tails. These competing forces are what dictate the formation of specific aggregates like micelles, vesicles, or lamellar phases. The simulations can predict critical packing parameters and help rationalize how changes in molecular architecture affect the resulting self-assembled structure.

Table 2: Parameters and Findings from Computational Models of Arginine-Phosphate Systems

| System Modeled | Simulation Type | Key Parameters Investigated | Major Findings |

|---|---|---|---|

| Arginine N-lauroyl amide with DPPC liposomes | Molecular Dynamics (MD) | Surfactant positioning, Lipid-surfactant hydrogen bonding | Provided molecular mechanism for surfactant-membrane interactions. researchgate.net |

| DNA in α-hemolysin nanopore | Molecular Dynamics (MD) | Arginine-phosphate interactions, Translocation dynamics | Revealed a "binding and sliding" mechanism for DNA translocation mediated by arginine-phosphate tethering. nih.govnih.gov |

| Poly-L-Arginine in aqueous solution | All-atom Molecular Dynamics (MD) | Molecular density, End-to-end length, Counterion condensation | Determined key physicochemical properties and conformations of the polypeptide chain. mdpi.com |

| Arginine with DMPC/DMPE bilayers | Molecular Dynamics (MD) | Hydrogen bonding, Depth of insertion | Showed different interaction mechanisms; guanidinium group interacts with phosphate groups in DMPC and carbonyl oxygen in DMPE. researchgate.net |

High-Throughput Screening of Analogues for Targeted Self-Assembly Properties

High-throughput screening (HTS) methodologies are emerging as a crucial tool for accelerating the discovery of novel self-assembling molecules with specific, targeted properties. While direct HTS data for this compound analogues is not extensively published, established HTS techniques for peptides and other amphiphiles provide a clear framework for how such screening could be implemented. The goal is to rapidly synthesize and evaluate large libraries of analogues to identify candidates with desired self-assembly characteristics, such as the formation of stable nanofibers, pH-responsive hydrogels, or vesicles of a particular size.

One powerful HTS approach combines combinatorial chemistry with rapid characterization methods. For example, the "one-bead one-compound" (OBOC) combinatorial library method can be used to generate a vast number of peptide analogues on resin beads. nih.gov These libraries can then be screened for self-assembly behavior using fluorescent probes like Thioflavin T (ThT), which binds to β-sheet structures common in fibrillar assemblies and emits a characteristic fluorescence. nih.gov By screening for changes in fluorescence under different conditions (e.g., changes in pH), researchers can quickly identify analogues that self-assemble or disassemble in response to specific stimuli. nih.gov

In the context of this compound, an HTS workflow would involve the synthesis of a library of analogues where, for instance, the length or branching of the alkyl chain is varied, or different amino acids are substituted for arginine. These libraries could be screened for their ability to form gels, emulsify oils, or alter the viscosity of a solution. This could be coupled with machine learning models, which can be trained on an initial dataset of computationally or experimentally determined properties to predict the self-assembly behavior of a much larger virtual library of compounds, thereby identifying the most promising candidates for synthesis and further testing. arxiv.orgresearchgate.net This combination of computational pre-screening and experimental HTS can dramatically accelerate the design of new materials based on the arginine alkyl phosphate scaffold.

Table 3: Methodologies for High-Throughput Screening of Self-Assembling Molecules

| HTS Method | Library Type | Screening Probe/Technique | Application/Target Property |

|---|---|---|---|

| One-Bead One-Compound (OBOC) | Peptide Library | Thioflavin T (ThT) Fluorescence | Identification of pH-responsive β-sheet self-assembling peptides. nih.gov |

| Coarse-Grained MD Simulations & Machine Learning | Virtual Peptide Library | Computational Calculation | Prediction of mechanical properties (Young's modulus) of self-assembled peptide structures. arxiv.orgresearchgate.net |

| Solid-Phase Synthesis & Mass Spectrometry | Non-natural Polymer Library | High-Resolution Mass Spectrometry | Screening and sequencing of large libraries (up to 1 billion compounds) for binding to protein targets. nih.gov |

Q & A

Q. What are the structural characteristics of arginine hexyldecyl phosphate, and how do they influence its surfactant properties?

this compound is a branched-chain alkyl phosphate salt surfactant composed of a 2-hexyldecyl phosphate ester complexed with L-arginine in a 1:1 ratio. Its amphiphilic structure arises from the hydrophobic branched alkyl chain (hexyldecyl) and the hydrophilic phosphate-arginine moiety. The arginine component enhances solubility and stability in aqueous environments due to its cationic guanidinium group, which can engage in electrostatic interactions with anionic species. This structural duality enables applications in colloidal systems, such as emulsification or micelle formation, where charge and chain length dictate interfacial behavior .

Q. What synthetic routes are commonly employed for this compound, and what analytical methods validate its purity?

Synthesis typically involves esterification of 2-hexyldecyl alcohol with phosphoric acid, followed by neutralization with L-arginine. Key analytical methods include:

- NMR spectroscopy to confirm alkyl chain branching and phosphate-arginine complexation.

- Mass spectrometry (MS) for molecular weight verification (theoretical MW: 496.62 g/mol).

- Titration to assess phosphate content and stoichiometric ratio. Purity validation often requires high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm to resolve residual reactants or byproducts .

Q. How does the arginine component influence the biochemical interactions of this compound?

Arginine’s guanidinium group facilitates cation-π and hydrogen-bonding interactions, particularly with phosphate groups or anionic biomolecules. This property may enhance binding to lipid bilayers or enzymatic substrates, making the compound relevant in studies of membrane dynamics or enzyme inhibition. For example, arginine’s role in orienting phosphate groups during hydrolysis (as seen in enzymatic mechanisms) suggests potential mimicry in non-enzymatic systems .

Advanced Research Questions

Q. What experimental challenges arise in studying the stability of this compound under varying pH and temperature conditions?

Stability studies require controlled environments to prevent hydrolysis of the phosphate ester bond, which is pH-sensitive. Below pH 5, protonation of the phosphate group accelerates degradation, while alkaline conditions promote arginine oxidation. Methodological recommendations include:

- Buffered solutions (pH 6–8) for short-term stability assays.

- Differential scanning calorimetry (DSC) to assess thermal decomposition thresholds.

- LC-MS/MS to quantify degradation products like free arginine or hexyldecyl alcohol. Contradictory data may arise from impurities in starting materials or inconsistent buffer ionic strength, necessitating rigorous batch-to-batch characterization .

Q. How can researchers reconcile discrepancies in toxicity data between this compound and related organophosphate surfactants?

Toxicity extrapolation from organophosphate classes (e.g., alkyl phosphates) must account for structural variations. For instance, branched alkyl chains in hexyldecyl groups reduce bioaccumulation compared to linear analogs but may increase membrane disruption potency. Key steps for data reconciliation:

- Comparative in vitro assays (e.g., hemolysis or cell viability tests) under standardized conditions.

- Molecular dynamics simulations to model surfactant-lipid interactions.

- Meta-analysis of existing organophosphate toxicity databases, adjusting for alkyl chain length and branching. Discrepancies often stem from assay sensitivity (e.g., MTT vs. LDH assays) or solvent choice (e.g., DMSO vs. aqueous carriers) .

Q. What advanced techniques are recommended for studying the compound’s interaction with biomembranes or proteins?

- Surface plasmon resonance (SPR) to measure binding kinetics with lipid bilayers or receptors.

- Cryo-electron microscopy (cryo-EM) for visualizing micelle or vesicle formation.

- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, Kd) of arginine-phosphate interactions. Contradictory findings in binding affinity may arise from varying lipid compositions or protein conformational states, necessitating orthogonal validation via fluorescence anisotropy or NMR .

Q. How should researchers design studies to investigate the environmental fate of this compound?

A tiered approach is advised:

- Phase 1: Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) to assess mineralization rates.

- Phase 2: Ecotoxicity testing using Daphnia magna or algal models (OECD 202/201) to determine EC50 values.

- Phase 3: Field studies to monitor bioaccumulation in aquatic systems, with LC-MS detection limits ≤1 ppb. Methodological pitfalls include incomplete degradation pathway elucidation and matrix effects in environmental samples .

Q. Methodological Guidance for Researchers

- Literature Review: Prioritize peer-reviewed journals and regulatory documents (e.g., CIR reports) over non-academic sources. Cross-reference CAS 111129-35-2 data with structurally related compounds .

- Data Integrity: Archive raw datasets (e.g., chromatograms, spectral peaks) in FAIR-compliant repositories to enable reproducibility. Use plagiarism-check tools for manuscript submissions .

- Research Question Frameworks: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example: “How does alkyl chain branching in this compound modulate cytotoxicity compared to linear analogs?” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.